Fluoro(trimethyl)ammonium fluoride
Description
Fluoro(trimethyl)ammonium fluoride is a quaternary ammonium salt with the chemical formula $ \text{(CH}3\text{)}3\text{NH}^+ \text{F}^- $. This compound features a trimethylammonium cation paired with a fluoride anion. Quaternary ammonium fluorides are prized for their solubility in organic solvents, enabling applications in deprotection reactions (e.g., desilylation) and catalysis .
Properties
CAS No. |
193464-06-1 |
|---|---|
Molecular Formula |
C3H9F2N |
Molecular Weight |
97.11 g/mol |
IUPAC Name |
fluoro(trimethyl)azanium;fluoride |
InChI |
InChI=1S/C3H9FN.FH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1 |
InChI Key |
PTSRYEGSVJSOPZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)F.[F-] |
Origin of Product |
United States |
Preparation Methods
Fluoro(trimethyl)ammonium fluoride can be synthesized through several methods. Historically, two main approaches have been used:
Neutralization Method: This involves the neutralization of tetramethylammonium hydroxide with hydrofluoric acid.
Salt Metathesis Method: This method involves the reaction between different ammonium salts and inorganic fluoride sources such as potassium fluoride or cesium fluoride.
In industrial settings, the preparation of this compound often involves the use of dimethyl carbonate as a methylating agent and an ionic liquid as the catalyst. The reaction is typically carried out at elevated temperatures, around 170°C, for several hours .
Chemical Reactions Analysis
Fluoro(trimethyl)ammonium fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride ion acts as a nucleophile.
Common reagents used in these reactions include acetonitrile and various inorganic fluoride sources. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fluoro(trimethyl)ammonium fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which fluoro(trimethyl)ammonium fluoride exerts its effects is primarily through the release of fluoride ions. These ions can participate in various chemical reactions, acting as nucleophiles in substitution reactions or as bases in deprotonation reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogs
The table below compares fluoro(trimethyl)ammonium fluoride with structurally related ammonium fluorides and halides:
Reactivity and Stability
- This compound : Likely less hygroscopic than NH$_4$F due to the hydrophobic trimethyl group, enhancing stability in organic media. Its smaller cation size compared to TBAF may increase reactivity in nucleophilic substitutions .
- Ammonium fluoride (NH$_4$F): Highly hygroscopic and decomposes upon heating, releasing toxic HF gas.
- TBAF: Stable in THF but decomposes in protic solvents. Preferred for anhydrous conditions in organofluorine chemistry .
Toxicity and Handling
- This compound: Expected to be corrosive, similar to TBAF, requiring gloves and eye protection. No specific data available; inferred from structural analogs .
- NH$_4$F : Classified as toxic (T) with R23/24/25 hazards (respiratory, skin, and oral toxicity) .
- TBAF : Causes severe burns and requires handling under inert atmospheres due to moisture sensitivity .
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